![molecular formula C10H16N2O3S2 B5557281 4-[(sec-butylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5557281.png)

4-[(sec-butylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 4-[(sec-butylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide involves multi-step chemical reactions. For instance, methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates can be synthesized by reacting 3-alkoxy-2-aryI(or methyl)sulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine, followed by hydrolysis and acylation (Stephens, Price, & Sowell, 1999).

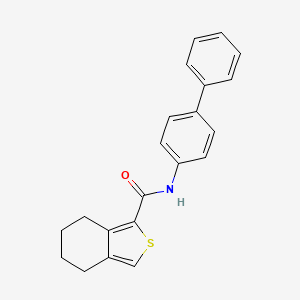

Molecular Structure Analysis

The molecular structure of compounds related to 4-[(sec-butylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide has been studied using techniques like single-crystal X-ray diffraction. For example, a similar compound was confirmed by IR, 1H, and 13C NMR spectroscopy, and mass spectrometry, with its structure solved in a specific monoclinic space group, indicating complex molecular geometry (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).

Chemical Reactions and Properties

The chemical reactions and properties of such sulfonamide compounds can vary significantly. For instance, the reactivity of sulfonamide analogs has been explored, revealing that while some analogs can undergo specific chemical reactions, others may not, depending on their structural configuration and the presence of specific functional groups (Huang, Chello, Yip, & Parham, 1980).

Physical Properties Analysis

The physical properties of sulfonamide compounds are closely related to their molecular structure. For example, polymers synthesized from certain sulfonamides exhibit specific viscosities, solubility in polar solvents, and thermal stability, which are critical for their application in various fields (Liaw & Liaw, 1997).

Chemical Properties Analysis

The chemical properties of such compounds, including their reactivity with other chemical species, are crucial for their potential applications. For instance, studies have shown that sulfonamide compounds can participate in various chemical reactions, yielding products with distinct chemical structures and properties (Deprez et al., 1995).

Scientific Research Applications

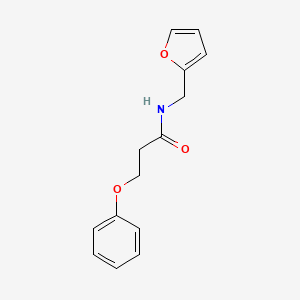

Mechanochemistry in Drug Synthesis

Mechanochemistry has been applied to synthesize sulfonyl-(thio)ureas, including known anti-diabetic drugs such as tolbutamide and chlorpropamide, via stoichiometric base-assisted or copper-catalysed coupling of sulfonamides and iso(thio)cyanates. This demonstrates the relevance of this compound in the pharmaceutical field, particularly in drug synthesis techniques (Tan, Štrukil, Mottillo, & Friščić, 2014).

Synthesis of Pharmaceutical Derivatives

4-[(sec-butylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide can be involved in the synthesis of pharmaceutical derivatives, like Ile3-amaninamide and its diastereoisomeric sulfoxide, demonstrating its versatility in pharmaceutical chemistry (Zanotti, Birr, & Wieland, 2009).

Anticancer Compound Synthesis

This compound is significant in the synthesis of 1,4‐Naphthoquinone derivatives which have shown potent cytotoxic activity against various human cancer cell lines. Its inclusion in the synthesis of anticancer agents highlights its importance in cancer research and treatment (Ravichandiran et al., 2019).

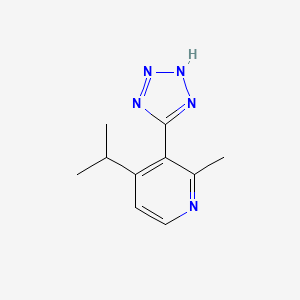

Development of γ-Secretase Inhibitors

In Alzheimer's disease research, this compound class has been used in developing selective γ-secretase inhibitors. These inhibitors have shown potential in reducing Aβ40 levels in the brain, plasma, and cerebrospinal fluid, indicating their significance in neurodegenerative disease research (Gillman et al., 2010).

Environmental and Agricultural Applications

In environmental and agricultural sciences, studies on the photochemistry of organophosphorus herbicides, like butamifos, involve compounds structurally related to 4-[(sec-butylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide. This indicates the relevance of such compounds in understanding the environmental impact of agrochemicals (Katagi, 1993).

Material Science: Corrosion Inhibition

In material science, related compounds have been used as corrosion inhibitors for steel, demonstrating their utility in industrial applications (Tezcan et al., 2018).

Safety and Hazards

properties

IUPAC Name |

4-(butan-2-ylsulfamoyl)-N-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S2/c1-4-7(2)12-17(14,15)8-5-9(16-6-8)10(13)11-3/h5-7,12H,4H2,1-3H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOGUYLMKINPIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NS(=O)(=O)C1=CSC(=C1)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[2-(pyrrolidin-1-ylmethyl)benzyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5557211.png)

![N,N-dimethyl-1-[4-methyl-5-(1-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperidin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5557220.png)

![2-{4-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5557223.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(2,3-dihydro-1H-inden-2-yl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5557224.png)

![3-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5557234.png)

![5-bromo-3-[(4-methylphenyl)imino]-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5557243.png)

![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5557263.png)

![5-{5-[1-(1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5557269.png)

![N-[4-(cyanomethyl)phenyl]-3-methylbenzamide](/img/structure/B5557278.png)

![N-[2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5557284.png)

![4-{[4-(allyloxy)-3-methoxybenzylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5557287.png)